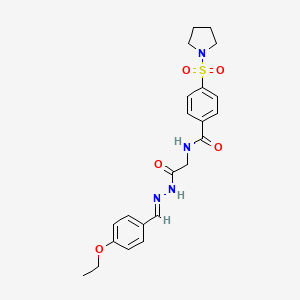
3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide, also known as DMAB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMAB is a heterocyclic compound that contains both amine and amide functional groups, making it an important building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Potential and Mechanism of Action
3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide exhibits therapeutic potential through various biological interactions and mechanisms. For instance, it has shown promise in addressing conditions related to the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The non-peptide V2 arginine vasopressin (AVP) antagonist, closely related to the chemical structure , has demonstrated effectiveness in producing water diuresis and improving hyponatremia in patients with SIADH, indicating its potential therapeutic role in fluid and electrolyte balance disorders (Saito et al., 1997).
2. Cancer Treatment and DNA Interaction
The compound has been studied for its role in cancer treatment, especially due to its DNA-intercalating properties. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a close analog, is a new DNA-intercalating drug that exhibits a dual mode of cytotoxic action, potentially involving topoisomerases I and II. It has shown promise in preclinical activities against solid tumors, highlighting its potential application in cancer chemotherapy (McCrystal et al., 1999). Additionally, the metabolism of DACA in cancer patients undergoing phase I clinical trials has been extensively studied, providing insights into its biotransformation and potential detoxication reactions, which are crucial for understanding its safety and efficacy in human subjects (Schofield et al., 1999).
3. Neurological and Psychiatric Disorders
Compounds structurally related to 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide have been investigated for their roles in treating neuropsychiatric disorders. For instance, radiolabeled benzamide derivatives are used in imaging studies to detect melanoma due to their potential interaction with melanocytes and melanin, which are ectodermic in origin and present in neuropsychiatric tissues. Such studies are pivotal in diagnosing and assessing the severity of neuropsychiatric conditions (Maffioli et al., 1994).
4. Biomarker Development and Toxicology
The compound's structural analogs have also been used in toxicology and biomarker development. For example, metabolites of chloromethylisothiazolinone and methylisothiazolinone, structurally similar to the compound , have been studied in human volunteers to understand their metabolism and potential use as biomarkers for different exposure patterns in the general population, emphasizing the compound's relevance in toxicological studies and environmental health (Schettgen et al., 2021).
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-7-12(18-15-9)14-13(17)10-5-4-6-11(8-10)16(2)3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPOWXLLOGKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2640179.png)


![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)


![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)

![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)

![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)